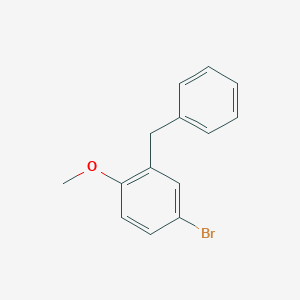

2-Benzyl-4-bromo-1-methoxybenzene

Description

2-Benzyl-4-bromo-1-methoxybenzene (C₁₄H₁₃BrO) is a substituted benzene derivative featuring a methoxy group at position 1, a benzyl group at position 2, and a bromine atom at position 3. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science applications. Its structural complexity arises from the steric and electronic effects of the benzyl substituent, which distinguishes it from simpler brominated methoxybenzenes.

For example, 4-benzyloxy-2-bromo-1-methoxybenzene (a related ether) is synthesized via bromination of 4-methoxyphenol followed by benzyl protection . For the target compound, a plausible pathway involves Friedel-Crafts benzylation of 4-bromo-1-methoxybenzene or direct substitution at position 2 using benzyl halides.

Properties

IUPAC Name |

2-benzyl-4-bromo-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-16-14-8-7-13(15)10-12(14)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJSSEXOKIYBPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-bromo-1-methoxybenzene typically involves the reaction of 5-bromo-2-methoxyphenol with benzyl bromide in the presence of sodium hydride (NaH) as a base. The reaction is carried out in dimethylformamide (DMF) as a solvent at a low temperature (0°C) and then allowed to warm to room temperature, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for 2-Benzyl-4-bromo-1-methoxybenzene are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-4-bromo-1-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The benzyl group can be reduced to form the corresponding toluene derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in toluene derivatives.

Scientific Research Applications

2-Benzyl-4-bromo-1-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-bromo-1-methoxybenzene involves its interaction with various molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 277.16 g/mol (calculated from C₁₄H₁₃BrO).

- Reactivity : The bromine atom at position 4 is susceptible to nucleophilic substitution (e.g., Suzuki coupling), while the methoxy and benzyl groups influence electronic density and steric accessibility .

Comparison with Similar Compounds

Below is a detailed comparison of 2-benzyl-4-bromo-1-methoxybenzene with structurally related brominated methoxybenzenes, highlighting differences in substituents, properties, and applications.

Table 1: Comparative Data for Selected Brominated Methoxybenzenes

Structural and Electronic Effects

- Benzyl vs. Alkyl Substituents : The benzyl group in 2-benzyl-4-bromo-1-methoxybenzene introduces significant steric bulk compared to ethyl or isopropyl groups in analogous compounds (e.g., 1-bromo-4-ethyl-2-methoxybenzene ). This bulk may hinder electrophilic substitution at position 2 but enhance stability in radical reactions.

- Halogen Diversity : Replacing bromine with iodine (e.g., 4-bromo-2-iodo-1-methoxybenzene ) alters reactivity. Iodine’s lower electronegativity and larger atomic radius facilitate oxidative addition in cross-coupling reactions, whereas bromine is more suited for nucleophilic substitutions.

Physicochemical Properties

- Lipophilicity : The benzyl group increases logP (lipophilicity) compared to ethyl or methoxymethoxy substituents (e.g., 4-bromo-2-methoxy-1-(methoxymethoxy)benzene ), impacting solubility in polar solvents.

- Melting Points : Bulky substituents like benzyl may lower melting points relative to smaller groups (e.g., isopropyl in 1-bromo-2-isopropyl-4-methoxybenzene ), though experimental data are needed for confirmation.

Research Findings and Industrial Relevance

- Synthetic Utility : The benzyl group in 2-benzyl-4-bromo-1-methoxybenzene serves as a protective moiety or a directing group in multi-step syntheses, as seen in analogous benzyloxy-protected compounds .

- Limitations : Its discontinuation () suggests scalability or cost issues, prompting substitution with more accessible analogs like 4-bromo-2-ethyl-1-methoxybenzene .

Biological Activity

2-Benzyl-4-bromo-1-methoxybenzene is an organic compound that has garnered attention for its potential biological activities. This article examines its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Benzyl-4-bromo-1-methoxybenzene is CHBrO. The compound features a methoxy group (-OCH), a bromine atom, and a benzyl substituent, which contribute to its unique chemical reactivity and biological properties.

Biological Activity

Research indicates that 2-Benzyl-4-bromo-1-methoxybenzene exhibits a variety of biological activities, including:

- Antimicrobial Properties : Several studies have reported the compound's effectiveness against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Anticancer Effects : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The bromine atom is believed to enhance its cytotoxicity through reactive oxygen species (ROS) generation.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 2-Benzyl-4-bromo-1-methoxybenzene against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibitory effects with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as a therapeutic agent against bacterial infections .

Anticancer Activity

In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that 2-Benzyl-4-bromo-1-methoxybenzene induces apoptosis. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic markers, suggesting a mechanism that could be exploited for cancer therapy .

The biological activity of 2-Benzyl-4-bromo-1-methoxybenzene can be attributed to its ability to interact with cellular targets:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, compromising membrane integrity.

- ROS Generation : The presence of bromine enhances the formation of reactive species, which can lead to oxidative stress in cells, contributing to apoptosis in cancer cells .

Data Table: Biological Activity Summary

Q & A

Q. What are the key synthetic steps for preparing 2-Benzyl-4-bromo-1-methoxybenzene, and how can reaction conditions be optimized?

The synthesis involves a four-step protocol:

Protection of the hydroxyl group : Acetylation of 4-methoxyphenol to form 4-methoxyphenyl acetate.

Bromination : Use of N-bromosuccinimide (NBS) in acetonitrile to introduce bromine at the ortho position, yielding 3-bromo-4-methoxyphenyl acetate.

Deprotection : Hydrolysis of the acetyl group under basic conditions (e.g., NaOH/EtOH).

Benzylation : Protection of the hydroxyl group with benzyl bromide in the presence of a base (e.g., K₂CO₃) .

Q. Optimization Tips :

Q. Which spectroscopic and analytical methods are most effective for characterizing 2-Benzyl-4-bromo-1-methoxybenzene?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy, benzyl, bromine) and confirm regiochemistry.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .

- Mass Spectrometry (HRMS) : Verify molecular formula and isotopic patterns (e.g., Br’s characteristic M+2 peak).

- X-ray Crystallography : Resolve molecular geometry and packing (e.g., using SHELXL for refinement) .

- HPLC : Assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can SHELX software improve the accuracy of crystallographic data refinement for this compound?

SHELXL is widely used for small-molecule refinement due to its robust handling of twinned data and high-resolution structures. Key steps include:

Data Integration : Use SHELXPRO to process diffraction data and generate .hkl files.

Structure Solution : Employ SHELXD for Patterson methods or SHELXE for experimental phasing.

Refinement : Apply anisotropic displacement parameters and constrain thermal motions for heavy atoms (e.g., Br).

Validation : Check for outliers in the CIF file using PLATON or CHECKCIF .

Q. Example Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| R factor | 0.055 |

| Data-to-parameter ratio | 25.5 |

Q. How should researchers resolve discrepancies in NMR data caused by unexpected byproducts during synthesis?

- Scenario : Additional peaks in ¹H NMR suggest bromination at unintended positions or incomplete deprotection.

- Methodology :

- Isolation : Use column chromatography to separate byproducts.

- Advanced NMR : Apply NOESY or ROESY to distinguish regioisomers.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian).

- Mechanistic Insight : Trace side reactions (e.g., radical bromination pathways with NBS) via in situ IR monitoring .

Q. What strategies are recommended for designing catalytic coupling reactions involving the bromo substituent?

The bromine atom is a versatile handle for cross-coupling (e.g., Suzuki, Heck). Key considerations:

- Catalyst Selection : Use Pd(PPh₃)₄ for aryl-bromine bonds; optimize ligand systems (e.g., SPhos for steric hindrance).

- Solvent/Base Systems : Employ toluene/Et₃N for Suzuki couplings or DMF/K₃PO₄ for Buchwald-Hartwig aminations.

- Kinetic Studies : Track reaction progress via GC-MS to identify rate-limiting steps.

- Green Chemistry : Explore micellar catalysis (e.g., TPGS-750-M in water) to reduce solvent waste .

Q. How can researchers validate the stability of 2-Benzyl-4-bromo-1-methoxybenzene under varying pH conditions?

- Experimental Design :

- Prepare buffered solutions (pH 3–10) and incubate the compound at 25°C/40°C.

- Monitor degradation via HPLC at timed intervals.

- Identify hydrolysis products (e.g., demethylation or debenzylation) using LC-MS.

- Findings : Analogous methoxybenzene derivatives show stability in pH 5–9 but degrade under strongly acidic/basic conditions .

Q. Data Contradiction Analysis :

- Bromination Efficiency : reports high regioselectivity with NBS, but competing radical pathways (e.g., allylic bromination) may occur in less polar solvents. Validate with control experiments.

- Crystallographic R Values : Discrepancies in R factors (e.g., 0.055 vs. industry standards <0.05) may arise from crystal quality. Recrystallize from hexane/EtOAc to improve diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.